2-(Oxan-2-ylmethylsulfonylamino)acetic acid
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Overview
Description
2-(Oxan-2-ylmethylsulfonylamino)acetic acid is an organic compound with a unique structure that includes an oxane ring, a sulfonylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-2-ylmethylsulfonylamino)acetic acid typically involves the reaction of oxane derivatives with sulfonyl chlorides, followed by the introduction of an acetic acid group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-2-ylmethylsulfonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonylamino derivatives.
Scientific Research Applications
2-(Oxan-2-ylmethylsulfonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-ylmethylsulfonylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The oxane ring and acetic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(Oxan-2-ylmethylsulfonylamino)propanoic acid
- 2-(Oxan-2-ylmethylsulfonylamino)butanoic acid
- 2-(Oxan-2-ylmethylsulfonylamino)pentanoic acid
Comparison: 2-(Oxan-2-ylmethylsulfonylamino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(oxan-2-ylmethylsulfonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S/c10-8(11)5-9-15(12,13)6-7-3-1-2-4-14-7/h7,9H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFRVIZTHXSURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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